2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide
Overview
Description
This compound features a sulfonyl group attached to a fluorophenyl ring and a phenylthio group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(phenylthio)aniline to form an intermediate sulfonamide. This intermediate is then reacted with alanine derivatives under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl and phenylthio groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide
- N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide
Uniqueness
2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound’s unique structure and properties make it a valuable subject of study in synthetic chemistry, medicinal chemistry, and various industrial applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(2-phenylsulfanylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S2/c1-15(24-29(26,27)18-13-11-16(22)12-14-18)21(25)23-19-9-5-6-10-20(19)28-17-7-3-2-4-8-17/h2-15,24H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCZCKRDAYNPCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1SC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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